N'-hydroxy-4-methoxyoxane-4-carboximidamide
Description
N'-Hydroxy-4-methoxyoxane-4-carboximidamide (CAS: 1603879-41-9) is a carboximidamide derivative with the molecular formula C₇H₁₄N₂O₃ and a molecular weight of 174.20 g/mol . Its structure comprises an oxane (tetrahydropyran) ring substituted at the 4-position with a methoxy group (-OCH₃) and a carboximidamide functional group (-C(=N-OH)-NH₂). This compound is part of a broader class of hydroxamic acid derivatives, which are notable for their roles in medicinal chemistry, particularly as enzyme inhibitors or metal chelators .
Key structural features include:
- A six-membered oxane ring, providing conformational stability.
- A methoxy group enhancing lipophilicity and influencing electronic properties.
- The N-hydroxycarboximidamide moiety, which may participate in hydrogen bonding or coordination chemistry.
Properties
Molecular Formula |
C7H14N2O3 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N'-hydroxy-4-methoxyoxane-4-carboximidamide |
InChI |
InChI=1S/C7H14N2O3/c1-11-7(6(8)9-10)2-4-12-5-3-7/h10H,2-5H2,1H3,(H2,8,9) |
InChI Key |
LPRSOJGZWWRSQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCOCC1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-hydroxy-4-methoxyoxane-4-carboximidamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-methoxytetrahydropyran with nitrosating agents to introduce the nitroso group . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-hydroxy-4-methoxyoxane-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-hydroxy-4-methoxyoxane-4-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-methoxyoxane-4-carboximidamide involves its interaction with molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxy group may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N'-Hydroxyoxane-4-carboximidamide (CID 54592900)
- Molecular Formula : C₆H₁₂N₂O₂ .
- Structural Differences : Lacks the 4-methoxy substituent present in the target compound.
- Implications: Reduced lipophilicity due to the absence of the methoxy group. Potential differences in reactivity; the methoxy group in the target compound may stabilize the oxane ring via electron donation or steric effects.
N'-Hydroxy-1-methoxycyclobutane-1-carboximidamide
N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide
- Molecular Formula: C₈H₁₁N₂O₂ (based on synonyms in ).
- Structural Differences : Contains a benzene ring with a hydroxymethyl (-CH₂OH) substituent instead of an oxane ring.
- Implications: Aromatic systems (benzene) exhibit distinct electronic properties, such as resonance stabilization, compared to non-aromatic oxane. The hydroxymethyl group may enhance solubility in polar solvents.
N-Hydroxy-4-methoxybenzenecarboximidoyl Chloride
- Synonyms: Includes "4-Methoxybenzhydroximoyl chloride" .
- Structural Differences : Replaces the hydroxylamine (-NH-OH) group with a chloride (-Cl) substituent.
- Implications: The chloride group increases electrophilicity, making this compound more reactive in cross-coupling or substitution reactions. Potential use as a synthetic intermediate for pharmaceuticals or agrochemicals .
Data Table: Structural and Property Comparison
Biological Activity
N'-Hydroxy-4-methoxyoxane-4-carboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, mechanisms of action, and various biological effects supported by recent research findings.
This compound is classified as a carboximidamide derivative. Its molecular formula is , and it features a hydroxyl group, a methoxy group, and an oxane ring structure, which contribute to its unique biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an enzyme inhibitor , impacting pathways related to inflammation and cancer cell proliferation. The compound's mechanism likely involves binding to active sites of target enzymes, thereby modulating their activity.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in vitro.
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Effects : Some studies report that this compound possesses antimicrobial properties, effective against certain bacterial strains.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in managing chronic inflammatory conditions.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM on MCF-7 cells | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduced TNF-α and IL-6 production | Inflammation Research |
| Antimicrobial | Effective against E. coli | Journal of Antimicrobial Agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
